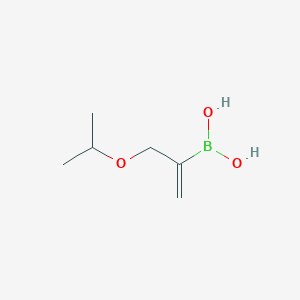
(3-Isopropoxyprop-1-en-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isopropoxyprop-1-en-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its isopropoxy group attached to the prop-1-en-2-yl chain, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropoxyprop-1-en-2-yl)boronic acid typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where the alkene undergoes hydroboration with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of boronic acids often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of Grignard reagents or organolithium compounds to introduce the boron moiety, followed by purification steps to isolate the desired boronic acid.
Análisis De Reacciones Químicas
Types of Reactions
(3-Isopropoxyprop-1-en-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sodium periodate (NaIO4) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted alkenes and alkanes.
Aplicaciones Científicas De Investigación
(3-Isopropoxyprop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Isopropoxyprop-1-en-2-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom’s ability to form reversible covalent bonds with diols and other nucleophiles is key to its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(3-Isopropoxyprop-1-en-2-yl)boronic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are influenced by the substituents on the boronic acid.
Propiedades
Fórmula molecular |
C6H13BO3 |
|---|---|
Peso molecular |
143.98 g/mol |
Nombre IUPAC |
3-propan-2-yloxyprop-1-en-2-ylboronic acid |
InChI |
InChI=1S/C6H13BO3/c1-5(2)10-4-6(3)7(8)9/h5,8-9H,3-4H2,1-2H3 |
Clave InChI |
AJPMSEHSFCZOPK-UHFFFAOYSA-N |
SMILES canónico |
B(C(=C)COC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


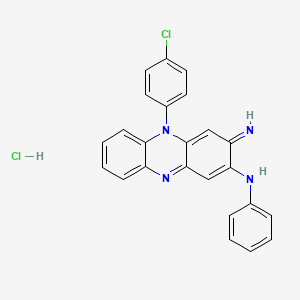
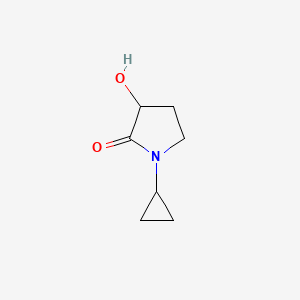
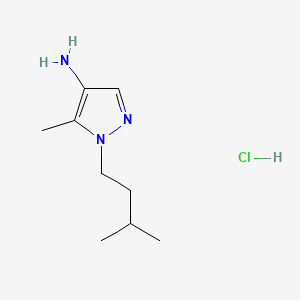
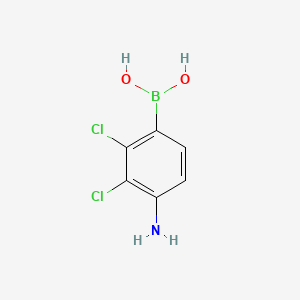
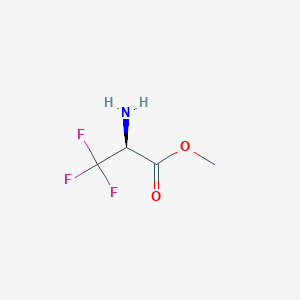
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
amine](/img/structure/B13459945.png)
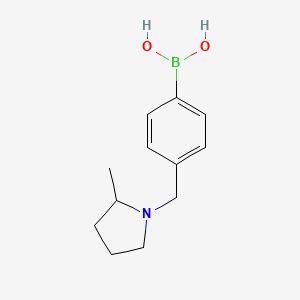
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)

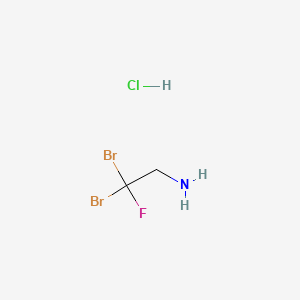
![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
